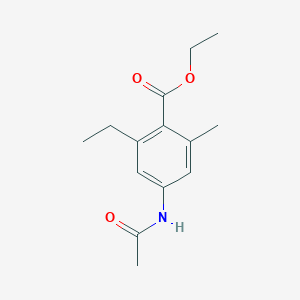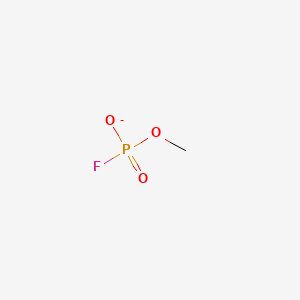
Fluoro(methoxy)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro(methoxy)phosphinate is a compound that belongs to the class of phosphinates, which are derivatives of phosphinic acids. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and a fluorine atom, along with a methoxy group. Phosphinates are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of fluoro(methoxy)phosphinate typically involves the reaction of (diethoxyethyl)phosphinate or (methyl)phosphinate with ethyl 2-fluoroacrylate. This reaction is carried out under specific conditions to yield the desired product . The transformation into the corresponding silylphosphonites is a crucial step in this process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is essential for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Fluoro(methoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinates. These products have significant applications in various fields, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Fluoro(methoxy)phosphinate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of fluoro(methoxy)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through various pathways, including the formation of stable complexes with the enzyme or the disruption of enzyme-substrate interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to fluoro(methoxy)phosphinate include:
Phosphonates: These compounds have a similar structure but contain a carbon-phosphorus bond instead of a phosphorus-oxygen bond.
Phosphates: Phosphates are more commonly found in nature and have a phosphorus-oxygen bond but lack the fluorine and methoxy groups.
Phosphine oxides: These compounds are oxidation products of phosphinates and have a similar phosphorus-oxygen bond.
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
fluoro(methoxy)phosphinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4FO3P/c1-5-6(2,3)4/h1H3,(H,3,4)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYSYNHDZZHXNB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)([O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3FO3P- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631410 |
Source


|
| Record name | fluoro(methoxy)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.005 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-02-9 |
Source


|
| Record name | fluoro(methoxy)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
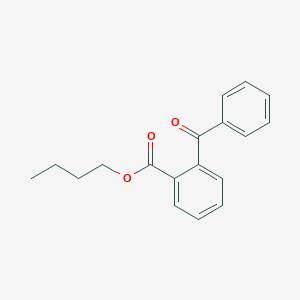
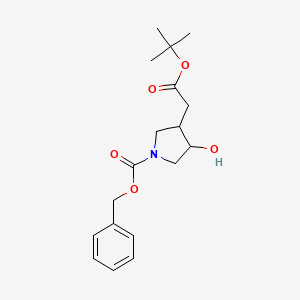


phosphanium bromide](/img/structure/B14744685.png)


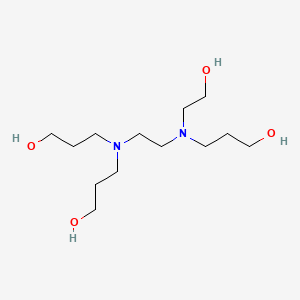

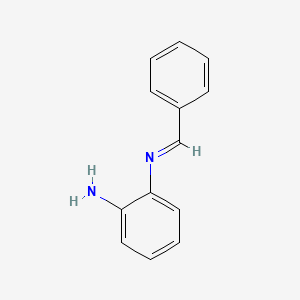
![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)
![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)
